molecular formula C15H16N2O5 B11978970 N'-(3,4,5-Trimethoxybenzylidene)-2-furohydrazide

N'-(3,4,5-Trimethoxybenzylidene)-2-furohydrazide

Katalognummer: B11978970
Molekulargewicht: 304.30 g/mol
InChI-Schlüssel: UGAKHFMJBNRTLP-CXUHLZMHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N’-(3,4,5-Trimethoxybenzylidene)-2-furohydrazide is a chemical compound known for its unique structural properties and potential applications in various fields of science. This compound belongs to the class of hydrazones, which are characterized by the presence of a hydrazone functional group (-NHN=CH-). The presence of the 3,4,5-trimethoxybenzylidene moiety imparts specific chemical and biological properties to the compound.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

N’-(3,4,5-Trimethoxybenzylidene)-2-furohydrazide can be synthesized through a condensation reaction between 3,4,5-trimethoxybenzaldehyde and 2-furohydrazide. The reaction typically involves mixing equimolar amounts of the aldehyde and hydrazide in a suitable solvent, such as ethanol or methanol, and heating the mixture under reflux conditions. The reaction proceeds with the elimination of water, forming the desired hydrazone product .

Industrial Production Methods

While specific industrial production methods for N’-(3,4,5-Trimethoxybenzylidene)-2-furohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography may be employed to obtain the final product.

Analyse Chemischer Reaktionen

Types of Reactions

N’-(3,4,5-Trimethoxybenzylidene)-2-furohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone group to an amine.

    Substitution: The methoxy groups on the benzylidene moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Sodium borohydride (NaBH4) is often used as a reducing agent.

    Substitution: Nucleophiles such as halides or amines can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in various substituted derivatives of the original compound.

Wissenschaftliche Forschungsanwendungen

N’-(3,4,5-Trimethoxybenzylidene)-2-furohydrazide has several scientific research applications:

Wirkmechanismus

The mechanism of action of N’-(3,4,5-Trimethoxybenzylidene)-2-furohydrazide involves its interaction with specific molecular targets. In biological systems, it can induce apoptosis by activating death receptors and mitochondrial pathways. The compound’s ability to interact with proteins and enzymes makes it a valuable tool in biochemical research .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N’-(3,4,5-Trimethoxybenzylidene)-2-furohydrazide is unique due to the presence of the furohydrazide moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for specific research applications and potential therapeutic uses.

Eigenschaften

Molekularformel

C15H16N2O5

Molekulargewicht

304.30 g/mol

IUPAC-Name

N-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]furan-2-carboxamide

InChI

InChI=1S/C15H16N2O5/c1-19-12-7-10(8-13(20-2)14(12)21-3)9-16-17-15(18)11-5-4-6-22-11/h4-9H,1-3H3,(H,17,18)/b16-9+

InChI-Schlüssel

UGAKHFMJBNRTLP-CXUHLZMHSA-N

Isomerische SMILES

COC1=CC(=CC(=C1OC)OC)/C=N/NC(=O)C2=CC=CO2

Kanonische SMILES

COC1=CC(=CC(=C1OC)OC)C=NNC(=O)C2=CC=CO2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.